molecular formula C16H19ClN2O3 B5651927 4-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-ethyl-2-pyrrolidinone

4-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-ethyl-2-pyrrolidinone

Cat. No. B5651927
M. Wt: 322.78 g/mol
InChI Key: XPROXPQHSJZBGH-UHFFFAOYSA-N
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Description

The compound "4-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-ethyl-2-pyrrolidinone" falls within a class of chemicals that have been the subject of research due to their interesting chemical structures and potential applications. Research in this area often focuses on the synthesis of novel compounds, understanding their molecular structure, and exploring their chemical and physical properties.

Synthesis Analysis

Pyrrolidinones, including compounds with complex substituents, can be synthesized through methods such as the cobalt carbonyl catalyzed carbonylation of azetidines. This approach allows for high yields and regioselectivity, demonstrating the versatility of synthesis techniques in creating complex molecular architectures (D. Roberto & H. Alper, 1989).

Molecular Structure Analysis

The crystal structure of compounds related to pyrrolidinone derivatives has been extensively studied. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides insights into the molecular geometry and interactions within the crystal lattice, contributing to the understanding of how structural features influence the properties of these compounds (Hu Yang, 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidinone derivatives are diverse, with studies detailing various reaction mechanisms and outcomes. For example, the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids showcases the chemical reactivity and potential for creating functionalized molecules with specific properties (Raymond C. F. Jones et al., 1990).

Physical Properties Analysis

The physical properties of pyrrolidinone derivatives are influenced by their molecular structure. Studies on polymorphs of related compounds, such as ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, help elucidate how crystal packing and hydrogen bonding affect melting points, solubility, and other physical properties (A. Ramazani et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrrolidinone derivatives are key areas of research. Studies exploring reactions with different reagents and under various conditions provide valuable insights into how these compounds can be functionalized and applied in different contexts. For example, the unexpected carbon dioxide insertion in reactions involving substituted azetidines highlights the novel reactivity pathways that can be explored (Shi et al., 2000).

properties

IUPAC Name

4-[3-(2-chlorophenoxy)azetidine-1-carbonyl]-1-ethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-2-18-8-11(7-15(18)20)16(21)19-9-12(10-19)22-14-6-4-3-5-13(14)17/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPROXPQHSJZBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)N2CC(C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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